molecular formula C8H16ClN3 B12226885 [(1,4-dimethyl-1H-pyrazol-5-yl)methyl]ethylamine

[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]ethylamine

Cat. No.: B12226885
M. Wt: 189.68 g/mol
InChI Key: NFCRECLHXORGLH-UHFFFAOYSA-N
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Description

[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]ethylamine is a chemical compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of a 1,4-dimethyl-1H-pyrazol-5-yl group attached to a methyl and ethylamine group. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1,4-dimethyl-1H-pyrazol-5-yl)methyl]ethylamine typically involves the reaction of 1,4-dimethyl-1H-pyrazole with ethylamine under controlled conditions. One common method involves the use of a base such as sodium hydride to deprotonate the pyrazole, followed by the addition of ethylamine to form the desired product . The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps such as purification through recrystallization or column chromatography to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]ethylamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pyrazole oxides, while reduction may produce pyrazole derivatives with reduced functional groups .

Scientific Research Applications

[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]ethylamine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of [(1,4-dimethyl-1H-pyrazol-5-yl)methyl]ethylamine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]ethylamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C8H16ClN3

Molecular Weight

189.68 g/mol

IUPAC Name

N-[(2,4-dimethylpyrazol-3-yl)methyl]ethanamine;hydrochloride

InChI

InChI=1S/C8H15N3.ClH/c1-4-9-6-8-7(2)5-10-11(8)3;/h5,9H,4,6H2,1-3H3;1H

InChI Key

NFCRECLHXORGLH-UHFFFAOYSA-N

Canonical SMILES

CCNCC1=C(C=NN1C)C.Cl

Origin of Product

United States

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